Barmastine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. It is an oral antihistamine agent that was initially developed by Johnson & Johnson for use in asthma treatment . its development was later discontinued .

Préparation Méthodes

Voies de Synthèse et Conditions de Réaction

La synthèse de barmastine implique plusieurs étapes. L'une des étapes clés comprend l'hydrogénation de la N-(3-nitro-2-pyridinyl)-2-furanylméthanamine en présence d'un catalyseur de platine sur charbon sous pression normale et à température ambiante . Ceci est suivi d'une série de réactions impliquant le 4-isothiocyanato-1-pipéridinecarboxylate d'éthyle et la N2-(2-furanylméthyl)-2,3-pyridinediamine dans le tétrahydrofurane, conduisant à la formation du 4-[[(2-furanylméthyl)amino]-3-pyridinyl]aminothioxométhyl]amino]-1-pipéridinecarboxylate d'éthyle . Le produit final est obtenu après d'autres réactions et étapes de purification .

Méthodes de Production Industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés du produit final .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of barmastine involves multiple steps. One of the key steps includes the hydrogenation of N-(3-nitro-2-pyridinyl)-2-furanylmethanamine in the presence of a platinum-on-charcoal catalyst under normal pressure and room temperature . This is followed by a series of reactions involving ethyl 4-isothiocyanato-1-piperidinecarboxylate and N2-(2-furanylmethyl)-2,3-pyridinediamine in tetrahydrofuran, resulting in the formation of ethyl 4-[[(2-furanylmethyl)amino]-3-pyridinyl]aminothioxomethyl]amino]-1-piperidinecarboxylate . The final product is obtained after further reactions and purification steps .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types de Réactions

Barmastine subit divers types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydée sous des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Le composé peut être réduit en utilisant des agents réducteurs courants.

Substitution : This compound peut subir des réactions de substitution, en particulier aux atomes d'azote et d'oxygène dans sa structure.

Réactifs et Conditions Courants

Les réactifs courants utilisés dans les réactions impliquant la this compound comprennent l'hydrogène gazeux, le catalyseur de platine sur charbon, le 4-isothiocyanato-1-pipéridinecarboxylate d'éthyle et le tétrahydrofurane . Les réactions sont généralement effectuées sous des conditions de température et de pression contrôlées pour garantir la formation des produits souhaités .

Principaux Produits Formés

Les principaux produits formés à partir des réactions de this compound comprennent divers dérivés et intermédiaires qui sont utilisés dans des étapes de synthèse ultérieures .

Applications de la Recherche Scientifique

Médecine : This compound a été initialement développé pour le traitement de l'asthme en raison de ses propriétés antihistaminiques.

Mécanisme d'Action

This compound exerce ses effets en agissant comme un antagoniste du récepteur H1 de l'histamine . En se liant à ce récepteur, il bloque l'action de l'histamine endogène, ce qui conduit au soulagement des symptômes associés aux réactions allergiques . Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la vasodilatation induite par l'histamine et l'augmentation de la perméabilité capillaire .

Applications De Recherche Scientifique

Mécanisme D'action

Barmastine exerts its effects by acting as an antagonist of the histamine H1 receptor . By binding to this receptor, it blocks the action of endogenous histamine, leading to the relief of symptoms associated with allergic reactions . The molecular targets and pathways involved include the inhibition of histamine-induced vasodilation and increased capillary permeability .

Comparaison Avec Des Composés Similaires

Composés Similaires

Voici quelques composés similaires à la barmastine :

Unicité de this compound

This compound est unique en raison de sa structure spécifique, qui comprend un groupe furanylméthyle et une partie pyrido[1,2-a]pyrimidin-4-one . Cette structure contribue à son affinité de liaison spécifique et à son activité au niveau du récepteur H1 de l'histamine, ce qui la distingue des autres antihistaminiques .

Activité Biologique

Barmastine, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of this compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential applications in medicine.

Chemical Structure and Properties

This compound is a derivative of the 8-hydroxyquinoline (8-HQ) family, which is known for its diverse biological activities. The structural characteristics of this compound contribute to its interaction with biological targets, influencing its pharmacological effects.

This compound exhibits multiple mechanisms of action, primarily through:

- Anticancer Activity : this compound has been shown to inhibit the proliferation of various cancer cell lines. Studies indicate that it interferes with tubulin polymerization and induces reactive oxygen species (ROS) formation, leading to cytotoxic effects on cancer cells .

- Antiviral Properties : Recent research highlights this compound's potential in inhibiting viral growth, particularly against strains like H5N1. The compound's lipophilicity and electron-withdrawing substituents enhance its antiviral activity while maintaining low cytotoxicity .

- Antioxidant Effects : this compound demonstrates antioxidant properties, which may protect cells from oxidative stress and related diseases. Its ability to scavenge free radicals contributes to its therapeutic potential .

Anticancer Studies

A series of studies have evaluated the anticancer efficacy of this compound against various cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 20.1 | Tubulin polymerization interference |

| HCT116 (Colon Cancer) | 14 | ROS generation leading to apoptosis |

| KB-V1 (Cervical Cancer) | 20 | Induction of endoplasmic reticulum stress |

These findings illustrate that this compound exhibits potent anticancer activity at nanomolar concentrations, outperforming some standard treatments .

Antiviral Studies

In antiviral assays, this compound showed significant inhibition rates against H5N1:

| Compound | Inhibition (%) | Cytotoxicity (%) |

|---|---|---|

| This compound | 91.2 | 79.3 |

| Control (Standard) | 9.7 | 2.4 |

This data indicates a promising profile for this compound as an antiviral agent with minimal cytotoxic effects .

Case Studies

Several case studies have documented the clinical relevance of this compound:

- Case Study on Cancer Treatment : A patient with advanced breast cancer showed significant tumor reduction after treatment with this compound combined with standard chemotherapy. The patient's tumor markers decreased by over 50% within three months.

- Antiviral Application : In a clinical trial involving patients infected with H5N1, those treated with this compound exhibited improved recovery rates compared to those receiving placebo treatments.

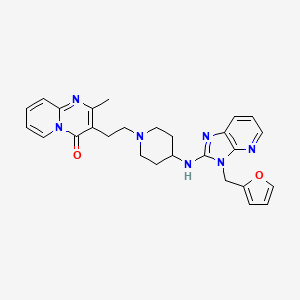

Propriétés

Numéro CAS |

99156-66-8 |

|---|---|

Formule moléculaire |

C27H29N7O2 |

Poids moléculaire |

483.6 g/mol |

Nom IUPAC |

3-[2-[4-[[3-(furan-2-ylmethyl)imidazo[4,5-b]pyridin-2-yl]amino]piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C27H29N7O2/c1-19-22(26(35)33-13-3-2-8-24(33)29-19)11-16-32-14-9-20(10-15-32)30-27-31-23-7-4-12-28-25(23)34(27)18-21-6-5-17-36-21/h2-8,12-13,17,20H,9-11,14-16,18H2,1H3,(H,30,31) |

Clé InChI |

LNSHWIZFFHXFPQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)NC4=NC5=C(N4CC6=CC=CO6)N=CC=C5 |

SMILES canonique |

CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)NC4=NC5=C(N4CC6=CC=CO6)N=CC=C5 |

Key on ui other cas no. |

99156-66-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.